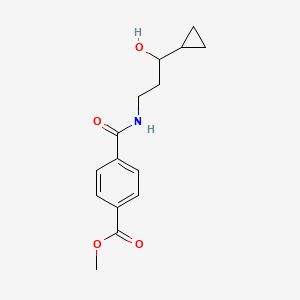

![molecular formula C9H17ClN2O2 B2721758 2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide CAS No. 318949-35-8](/img/structure/B2721758.png)

2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide” involves various methods. For instance, the synthesis of N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .

Chemical Reactions Analysis

Amines, which are part of the structure of “this compound”, are known to be good nucleophiles and can react with many electrophilic functional groups .

Applications De Recherche Scientifique

Nucleic Acid Analogues Synthesis

Research has demonstrated the synthesis of nucleic acid-related compounds, including N-[(2-hydroxyethoxy)methyl] heterocycles, which are analogues of acyclic nucleosides. These compounds have shown potential as antiviral agents, highlighting the importance of chloroacetyl and amino functionalities in the development of therapeutic agents (Robins & Hatfield, 1982).

Detoxification Studies

Another study focused on the detoxification of alkylating drugs, specifically chlorambucil, in human gastric juice and saliva, demonstrating the conversion into stable metabolites. This research underscores the relevance of chloroacetyl compounds in understanding the metabolic pathways and detoxification mechanisms of chemotherapeutic agents (Hovinen, Silvennoinen, & Vilpo, 1998).

Amino Acid Derivatization for GC-MS Analysis

In the context of analytical chemistry, derivatization agents, including chloroformates, have been compared for their efficiency in the GC-MS analysis of amino acids. This illustrates the application of chloroacetyl derivatives in enhancing the analytical methodologies for biological compound analysis (Sobolevsky et al., 2003).

Synthesis of Antimicrobial Compounds

Research into carbamoyl-containing oxa(thia)zolidines and dialkylaminobutanamides, derived from gamma-hydroxybutyric acid, shows the antimicrobial potential of compounds with similar functional groups. This highlights the role of chloroacetyl and amino functionalities in the development of new antimicrobial agents (Tlekhusezh et al., 1999).

Synthesis of Levetiracetam

A comparison of synthesis processes for levetiracetam, starting from (S)-2-aminobutanamide hydrochloride, points to the importance of these functional groups in pharmaceutical synthesis. It demonstrates how variations in the synthesis route can impact the efficiency and purity of the final pharmaceutical product (Pang Sujuan, 2009).

Propriétés

IUPAC Name |

2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O2/c1-9(2,3)7(8(14)11-4)12-6(13)5-10/h7H,5H2,1-4H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIIIBGFZKCIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)

![4-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-2-methylpyridine](/img/structure/B2721679.png)

![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2721684.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2721688.png)

![2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide](/img/structure/B2721689.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B2721694.png)

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2721696.png)